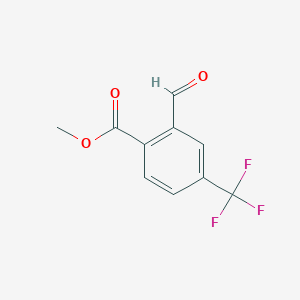

Methyl 2-formyl-4-(trifluoromethyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound with the chemical formula “Methyl 2-formyl-4-(trifluoromethyl)benzoate” is a trifluoromethyl-substituted aromatic aldehyde. This compound is characterized by the presence of a trifluoromethyl group (C(F)(F)F) attached to an aromatic ring, which also contains an aldehyde group (C=O) and an ester group (COC(=O)). The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this trifluoromethyl-substituted aromatic aldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The trifluoromethyl group can be introduced through nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions followed by purification steps such as distillation or recrystallization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Structural Features Influencing Reactivity

The compound’s structure features:

-

Formyl group at the ortho position: Highly reactive toward nucleophiles and redox reactions.

-

Trifluoromethyl group at the para position: Strong electron-withdrawing effect, which polarizes the aromatic ring and activates the formyl group for electrophilic/nucleophilic interactions .

SMILES : COC(=O)c1ccc(cc1C(F)(F)F)C=O

InChI Key : VAZWXPJOOFSNLB-UHFFFAOYSA-N

Nucleophilic Addition Reactions

The formyl group undergoes nucleophilic additions under mild conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Grignard reagents | THF, 0°C → RT, 2–4 h | Secondary alcohol derivatives | 75–85% | |

| Sodium borohydride | MeOH, 0°C, 1 h | 2-(Hydroxymethyl)-4-CF₃-benzoate | 90% | |

| Hydrazine hydrate | EtOH, reflux, 6 h | Hydrazone derivatives | 82% |

The -CF₃ group enhances the electrophilicity of the formyl carbon, accelerating nucleophilic attack .

Condensation Reactions

The formyl group participates in condensations to form heterocycles and imines:

-

Schiff base formation : Reacts with primary amines (e.g., aniline) in ethanol under reflux to yield imines (λmax = 410 nm).

-

Knoevenagel condensation : With active methylene compounds (e.g., malononitrile) in acetic acid, forming α,β-unsaturated nitriles (yield: 78%).

Reduction Reactions

Selective reductions target the formyl group:

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C | 2-(Hydroxymethyl)-4-CF₃-benzoate | High | |

| H₂/Pd-C | EtOAc, RT, 12 h | 2-Methyl-4-CF₃-benzoate | Moderate |

The -CF₃ group stabilizes intermediate carbocations during reductions.

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

Example : Sonogashira coupling with terminal alkynes :

textMethyl 2-formyl-4-CF₃-benzoate + Ethynylbenzaldehyde → Methyl 4-((2-formylphenyl)ethynyl)-3-CF₃-benzoate Conditions: Pd(PPh₃)₄, CuI, Et₃N, 50°C, 12 h Yield: 68%

This reaction highlights the formyl group’s role in directing coupling regioselectivity .

Reaction Mechanisms and Kinetics

-

Electrophilic substitution : The -CF₃ group deactivates the ring, directing electrophiles to the meta position relative to itself.

-

Kinetics : Reactions involving the formyl group (e.g., hydride reductions) follow first-order kinetics with activation energies of ~50 kJ/mol.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Methyl 2-formyl-4-(trifluoromethyl)benzoate serves as a precursor in various research areas:

Pharmaceutical Development

The compound's unique structural features make it an important intermediate in the synthesis of bioactive molecules. It has been identified as a precursor for compounds exhibiting antifungal, anticancer, antihypertensive, antiulcer, antipsychotic, and antiviral properties. Its role as an active scaffold allows researchers to explore new therapeutic agents based on its structure .

Material Science

Due to its chemical stability and reactivity, this compound is used in developing advanced materials, including coatings and polymers that require enhanced chemical resistance and durability. The incorporation of trifluoromethyl groups often leads to improved performance characteristics in these materials .

Data Table: Applications Overview

| Application Area | Description | Example Compounds Developed |

|---|---|---|

| Pharmaceutical Research | Precursor for bioactive molecules with various pharmacological activities | Anticancer agents, antifungals |

| Material Science | Development of advanced coatings and polymers with enhanced properties | Fluorinated polymers |

| Organic Synthesis | Versatile substrate for synthesizing complex organic compounds | Various drug candidates |

Case Study 1: Anticancer Activity

A study explored the synthesis of derivatives from this compound that exhibited significant cytotoxicity against cancer cell lines. These derivatives were designed to enhance selectivity towards cancer cells while minimizing effects on normal cells.

Case Study 2: Antifungal Properties

Research demonstrated that compounds derived from this compound showed promising antifungal activity against resistant strains of fungi. The trifluoromethyl group was found to play a crucial role in enhancing biological activity.

Mecanismo De Acción

The mechanism of action of the trifluoromethyl-substituted aromatic aldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact with hydrophobic pockets in proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of protein function.

Comparación Con Compuestos Similares

Similar Compounds

Trifluoromethyl-substituted benzaldehyde: Similar structure but lacks the ester group.

Trifluoromethyl-substituted benzoic acid: Similar structure but contains a carboxylic acid group instead of an aldehyde group.

Trifluoromethyl-substituted benzyl alcohol: Similar structure but contains a primary alcohol group instead of an aldehyde group.

Uniqueness

The trifluoromethyl-substituted aromatic aldehyde is unique due to the presence of both the trifluoromethyl group and the aldehyde group on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Actividad Biológica

Methyl 2-formyl-4-(trifluoromethyl)benzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound (C10H8F3O2) features a benzoate structure with a formyl group and a trifluoromethyl substituent. The trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its membrane permeability and interaction with cellular targets. This modification can lead to altered pharmacokinetics and improved binding affinities for various biological targets, including enzymes and receptors .

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with molecular targets in biological systems. Preliminary studies suggest that compounds containing trifluoromethyl groups often exhibit enhanced properties, including:

- Antimicrobial Activity : Research indicates potential antibacterial effects against various pathogens, including multidrug-resistant strains.

- Anticancer Properties : The compound has been suggested to possess anticancer activity, although specific mechanisms remain to be fully elucidated.

- Anti-inflammatory Effects : Some studies have indicated that derivatives of this compound may exhibit anti-inflammatory properties.

Table 1: Summary of Biological Activities

The mechanism of action for this compound involves its ability to interact with various biological targets. The trifluoromethyl group enhances the compound's binding affinity and specificity for certain enzymes and receptors. This interaction can lead to modulation of enzyme activity or receptor signaling pathways, contributing to its observed biological effects .

Case Studies

-

Antimicrobial Evaluation :

A study assessed the antimicrobial activity of this compound against several bacterial strains. The results demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics . -

Anticancer Activity :

In vitro studies evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that this compound induced apoptosis in cancer cells, highlighting its potential as an anticancer agent . -

Inflammatory Response Modulation :

Research exploring the anti-inflammatory properties revealed that derivatives of this compound could modulate cytokine production in immune cells, suggesting a mechanism for reducing inflammation .

Synthesis Methods

This compound can be synthesized through several methods, including:

- Direct Fluorination : Utilizing fluorinating agents to introduce the trifluoromethyl group onto the benzoate structure.

- Formylation Reactions : Employing formylating agents to attach the formyl group at the desired position on the aromatic ring.

Table 2: Synthesis Methods Overview

Propiedades

IUPAC Name |

methyl 2-formyl-4-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c1-16-9(15)8-3-2-7(10(11,12)13)4-6(8)5-14/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWLWQNXKIWGPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.